4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one
Description
Significance of Piperazin-2-one (B30754) Scaffolds in Modern Organic Synthesis and Chemical Space Exploration
The piperazin-2-one scaffold is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This structural motif is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov The utility of the piperazin-2-one core stems from its unique combination of structural rigidity and synthetic accessibility, making it an attractive starting point for the development of compound libraries aimed at discovering new therapeutic agents.
The presence of nitrogen and oxygen atoms in the ring allows for a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition at biological targets. nih.gov Furthermore, the piperazin-2-one structure can serve as a constrained peptidomimetic, mimicking the turns and secondary structures of peptides while offering improved metabolic stability and oral bioavailability.
Numerous synthetic strategies have been developed for the construction of piperazin-2-one derivatives, allowing for systematic modification at various positions of the ring. These methods include cyclization reactions of diamine precursors, Jocic-type reactions, and palladium-catalyzed hydrogenations, which provide access to a wide array of substituted analogs. researchgate.netrsc.org This synthetic tractability is essential for exploring the chemical space around the scaffold and for conducting structure-activity relationship (SAR) studies to optimize biological activity.
Structural Framework and Nomenclature of 4-Substituted Piperazin-2-ones
The structural framework of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one is defined by two key components: the piperazin-2-one heterocycle and the substituent attached to it.
Piperazin-2-one Core : This is a saturated six-membered ring containing nitrogen atoms at positions 1 and 4, and a carbonyl group (C=O) at position 2. The numbering of the ring atoms begins with the nitrogen atom of the amide group as position 1 and proceeds around the ring to the second nitrogen atom at position 4.
4-Substituent : In this specific molecule, the substituent is attached to the nitrogen atom at the 4-position. According to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, the name of the substituent precedes the name of the parent heterocycle.
The substituent is a (3,5-Dimethylphenyl)methyl group, which is also commonly known as a 3,5-dimethylbenzyl group. Breaking this down further:
"phenyl" refers to the benzene (B151609) ring.
"3,5-Dimethyl" indicates two methyl (-CH₃) groups attached to the phenyl ring at the 3rd and 5th positions relative to the point of attachment.
"methyl" following the parentheses indicates a methylene (B1212753) (-CH₂-) linker connecting the dimethylphenyl group to the nitrogen atom at position 4 of the piperazin-2-one ring.
Therefore, the systematic name This compound precisely describes the connectivity of the atoms in the molecule. The position of substitution is critical, as 1-substituted and 4-substituted piperazin-2-ones can exhibit different chemical and biological properties due to the distinct electronic environments of the two nitrogen atoms. The nitrogen at position 1 is part of an amide functional group, while the nitrogen at position 4 is a secondary amine (before substitution) or a tertiary amine (after substitution).
Rationale for Investigation of the (3,5-Dimethylphenyl)methyl Moiety as a Key Substituent
The selection of the (3,5-Dimethylphenyl)methyl moiety as a substituent is a deliberate choice in rational drug design, driven by the desire to modulate the physicochemical and pharmacokinetic properties of the parent piperazin-2-one scaffold. The introduction of this group can influence several key parameters:
Lipophilicity : The addition of the aromatic ring and two methyl groups significantly increases the lipophilicity (fat-solubility) of the molecule. researchgate.net Lipophilicity is a critical factor that affects a drug's ability to cross cell membranes, including the blood-brain barrier, and influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The 3,5-dimethyl substitution pattern provides a substantial increase in lipophilicity which can enhance binding to hydrophobic pockets in target proteins.
Steric and Electronic Effects : The two methyl groups on the phenyl ring exert both steric and electronic effects. Sterically, they add bulk to the molecule, which can influence its conformational preferences and how it fits into a binding site. Electronically, methyl groups are weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring and potentially influence pi-stacking or other non-covalent interactions with a biological target. The meta-positioning (3,5-) of the methyl groups avoids the more significant steric hindrance that might be present with ortho-substitution.
Metabolic Stability : The substitution pattern on an aromatic ring can affect its susceptibility to metabolic enzymes, such as cytochrome P450s. While specific data for this compound is unavailable, medicinal chemists often manipulate substitution patterns to block sites of metabolism and thereby increase the half-life of a compound in the body.
Detailed Research Findings
As of this review, detailed experimental studies, including quantifiable data on the synthesis, physicochemical properties, or biological activity of this compound, are not widely reported in peer-reviewed scientific literature. The analysis provided in this article is based on the established principles of medicinal and organic chemistry as they apply to the constituent parts of the molecule. Further research would be required to fully characterize this specific compound and its potential applications.
Data Tables
Due to the absence of specific experimental data for this compound in the available literature, no data tables can be presented.
Properties
IUPAC Name |
4-[(3,5-dimethylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-11(2)7-12(6-10)8-15-4-3-14-13(16)9-15/h5-7H,3-4,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLICOGBZBDSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCNC(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3,5 Dimethylphenyl Methyl Piperazin 2 One and Its Analogues
General Synthetic Routes to Piperazin-2-one (B30754) Core Structures
The construction of the piperazin-2-one ring is the foundational step in synthesizing the target compound and its analogues. Methodologies for forming this core structure are varied, generally relying on the assembly from acyclic precursors or the modification of existing heterocyclic systems. researchgate.net These routes often involve key bond-forming reactions such as cyclizations and lactamizations, or reductive transformations of related aromatic heterocycles. dicp.ac.cnresearchgate.net
Cyclization Reactions for Piperazin-2-one Ring Formation
Intramolecular cyclization is a common and powerful strategy for assembling the piperazin-2-one ring. These reactions typically involve the formation of one or two key C-N bonds to close the six-membered ring. researchgate.net
One approach involves a cascade, metal-promoted transformation where a chloro allenylamide, a primary amine, and an aryl iodide react in a one-pot process to afford piperazin-2-ones in good yields. thieme-connect.com This method allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis. thieme-connect.comthieme.de Another strategy employs a Jocic-type reaction between enantiomerically-enriched trichloromethyl-containing alcohols and N-substituted diamines, which proceeds regioselectively with minimal loss of stereochemical integrity. rsc.org
Reductive cyclization of precursors like cyanomethylamino pseudopeptides is another established route. researchgate.net A highly efficient method for forming the piperazin-2-one core involves the reaction of a primary amine with 2-chloroacetyl chloride, followed by a 6-exo-tet cyclization of the resulting chloro derivative to yield the oxopiperazine. rsc.org This can be followed by further modifications. rsc.org Similarly, a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine provides a convenient route for diversity-oriented synthesis of N-substituted piperazinones. researchgate.net
Table 1: Overview of Selected Cyclization Strategies for Piperazin-2-one Synthesis
| Method | Key Precursors | Key Features | Reference |
|---|---|---|---|
| Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | One-pot, three-bond formation, introduces two points of diversity. | thieme-connect.com |
| Jocic-Type Reaction | Trichloromethyl-substituted alcohol, N-substituted 1,2-diamine | Regioselective, preserves stereochemical integrity. | rsc.org |
| 6-exo-tet Cyclization | Primary amine, 2-chloroacetyl chloride | Forms an (R,R)-oxopiperazine intermediate for further reduction. | rsc.org |
| Reductive Cyclization | Bis(oximinoalkyl)amines (from primary amines and nitrosoalkenes) | Stereoselective catalytic process to build the piperazine (B1678402) ring from a primary amino group. | nih.gov |
Amide Bond Formation Strategies in Lactamization
The formation of the internal amide bond (a lactam) is the defining step in creating the piperazin-2-one structure. This transformation is a specific type of amide bond formation, one of the most fundamental reactions in organic chemistry. researchgate.net While direct thermal amidation between an amine and a carboxylic acid is possible, the synthesis of piperazin-2-ones typically relies on mediated methods that allow for milder reaction conditions. unimi.it
The most common strategies involve the activation of a carboxylic acid precursor, which is then susceptible to nucleophilic attack by an amine within the same molecule to induce cyclization. researchgate.net The carboxylic acid can be converted to a more reactive species like an acyl chloride, which readily reacts with the amine to form the amide bond. researchgate.net Peptide coupling agents are also pervasively used to facilitate amide bond formation under mild conditions, although these stoichiometric reagents can generate significant byproducts. researchgate.netdntb.gov.ua
Enzymatic strategies, utilizing biocatalysts like proteases or acylases, represent a greener alternative for amide bond formation. unimi.itnih.gov These methods offer high atom economy and operate under environmentally benign conditions. unimi.it For instance, proteases can catalyze the reverse reaction of hydrolysis under water-restricted conditions to form peptide bonds. nih.gov Such biocatalytic approaches could potentially be applied to the lactamization step in piperazin-2-one synthesis.
Reduction-Based Approaches from Pyrazine (B50134) Precursors
An alternative to building the ring from acyclic precursors is the reduction of an existing aromatic pyrazine ring system. The reduction of pyrazin-2-ols (which exist in tautomeric equilibrium with pyrazin-2-ones) to piperazin-2-ones is a particularly effective method, especially for accessing chiral products. dicp.ac.cnrsc.org
A notable example is the palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols. dicp.ac.cn This reaction provides a facile route to chiral piperazin-2-ones with high yields and excellent stereoselectivities. dicp.ac.cnrsc.org The process involves a dynamic kinetic resolution, where the hydrogenation of two rapidly equilibrating imine intermediates (1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one) delivers the chiral product. dicp.ac.cn
Researchers have optimized conditions for this transformation, investigating the effects of solvents, Brønsted acids, and chiral ligands to maximize yield and enantioselectivity. dicp.ac.cn
Table 2: Optimization of Pd-Catalyzed Asymmetric Hydrogenation of 5,6-Diphenylpyrazin-2-ol
| Solvent | Additive | Chiral Ligand | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| TFE | TsOH·H₂O | (S)-synphos | 42 | dicp.ac.cn |
| Benzene (B151609) | TsOH·H₂O | (S)-synphos | 77 | dicp.ac.cn |
| DCM | TsOH·H₂O | (S)-synphos | 71 | dicp.ac.cn |
| DCM/Benzene (1:1) | TsOH·H₂O | (S)-synphos | 82 | dicp.ac.cn |
| DCM/Benzene (1:1) | TsOH·H₂O | (R)-TolBINAP | 90 | dicp.ac.cn |
Conditions: Pd(OCOCF₃)₂, ligand, substrate, additive, H₂ (1000 psi), 80 °C, 24 h. TFE = 2,2,2-trifluoroethanol; DCM = Dichloromethane (B109758); TsOH·H₂O = p-toluenesulfonic acid monohydrate. dicp.ac.cn
Targeted Synthesis of 4-Substituted Piperazin-2-ones
To synthesize a specific analogue like 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, the substituent at the N4 position must be introduced. This can be accomplished either by using a pre-functionalized precursor in the ring-forming reaction or by functionalizing the piperazin-2-one core after its formation. The latter approach often involves N-alkylation or N-acylation reactions. rsc.orgnih.gov
N-Alkylation and N-Acylation Methods at the Piperazin-2-one Nitrogen Atoms
Direct functionalization of the nitrogen atoms of the piperazin-2-one ring is a key strategy for installing desired substituents. The N4 position, being a secondary amine, is typically more nucleophilic than the N1 amide nitrogen and can be selectively functionalized.
Standard N-alkylation methods include nucleophilic substitution with alkyl halides (e.g., 3,5-dimethylbenzyl bromide) or reductive amination. nih.govnih.gov Reductive amination involves the reaction of the piperazin-2-one with an aldehyde (3,5-dimethylbenzaldehyde) in the presence of a reducing agent to form the N-alkylated product. nih.gov Another approach involves the alkylation of an N-acetylpiperazine precursor, followed by hydrolysis of the acetyl group. researchgate.net
N-acylation can be achieved by reacting the piperazin-2-one with acyl chlorides or anhydrides. While this is more common at the N1 position for creating protecting groups, it can also occur at N4 under certain conditions. nih.gov These methods are crucial for creating differentially protected piperazin-2-ones, which are valuable intermediates for further selective modifications. nih.govthieme-connect.com
Stereoselective and Asymmetric Synthesis Approaches for Chiral Piperazin-2-one Analogues
Given the importance of chirality in pharmacology, the development of stereoselective and asymmetric syntheses of piperazin-2-ones is of great interest. rsc.org These methods aim to control the stereochemistry at carbon atoms within the ring, creating chiral analogues.
One of the most elegant approaches is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govthieme-connect.com This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. thieme-connect.comresearchgate.net The resulting chiral piperazin-2-ones can be subsequently reduced to the corresponding chiral piperazines. nih.gov
As mentioned previously, the asymmetric hydrogenation of pyrazine precursors is a powerful tool for creating chiral 5,6-disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Other strategies include one-pot sequences combining reactions like Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization to provide C3-substituted piperazin-2-ones with high enantiomeric excess. acs.org The use of chiral auxiliaries derived from amino acids has also been employed to guide diastereoselective alkylations, leading to optically active products. researchgate.net
Table 3: Selected Asymmetric Synthesis Methods for Chiral Piperazin-2-ones
| Method | Key Transformation | Typical Outcome | Reference |
|---|---|---|---|
| Pd-Catalyzed Asymmetric Hydrogenation | Reduction of pyrazin-2-ols | Up to 90% ee | dicp.ac.cn |
| Pd-Catalyzed Decarboxylative Allylic Alkylation | Alkylation at the α-carbon | Good to excellent yields and ee (e.g., 97% ee) | nih.govthieme-connect.com |
| One-Pot Domino Reaction | Knoevenagel/Asymmetric Epoxidation/Cyclization | Good to high yields and ee (up to 96% ee) | acs.org |
| Jocic-Type Reaction | Reaction of chiral alcohol with diamine | Maintains high stereochemical integrity (e.g., starting with 95% ee alcohol) | rsc.orgresearchgate.net |
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a robust method for the enantioselective synthesis of α-substituted piperazin-2-ones. nih.govnih.gov This approach allows for the creation of both α-secondary and α-tertiary stereocenters, which are otherwise difficult to access. nih.govnih.gov The reaction typically involves the decarboxylative allylic alkylation of N-protected piperazin-2-one substrates using a palladium catalyst in conjunction with a chiral ligand. nih.gov
Researchers have demonstrated that the choice of N-protecting groups and the specific chiral ligand are critical for achieving high enantioselectivity. nih.gov For instance, the use of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a chiral phosphine-oxazoline (PHOX) ligand, such as (S)-(CF₃)₃-t-BuPHOX, has proven effective. nih.gov The reaction conditions are generally mild, often conducted at around 40 °C in a solvent like toluene. nih.gov This methodology provides a direct route to highly enantioenriched tertiary piperazine-2-ones, which can be further elaborated. nih.govnih.gov The versatility of the AAA reaction has been applied to the synthesis of various medicinally relevant analogues. nih.gov
Table 1: Representative Conditions for Pd-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Pd₂(pmdba)₃ | (S)-(CF₃)₃-t-BuPHOX | Toluene | 40 | High | Up to 98% |
| Pd(OAc)₂ | P(p-tolyl)Ph₂ | THF | 65 | 87 | >95% (for related systems) |
Note: Data is compiled from representative examples in the literature for piperazin-2-one systems and may not reflect the specific synthesis of the title compound. nih.govacs.org
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation represents another key strategy for accessing chiral piperazin-2-ones. dicp.ac.cnrsc.org This method typically involves the hydrogenation of an unsaturated precursor, such as a pyrazin-2-ol or an unsaturated piperazin-2-one, using a chiral transition metal catalyst. nih.govdicp.ac.cnacs.org Both palladium and iridium-based catalysts have been successfully employed for this transformation. nih.govdicp.ac.cn
A notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which are tautomers of dihydropyrazin-2-ones. dicp.ac.cnrsc.org This reaction provides a direct pathway to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org The optimization of reaction conditions is crucial for success. Studies have shown that the combination of a palladium catalyst, such as Palladium(II) trifluoroacetate, with a chiral bisphosphine ligand like (R)-TolBINAP, in the presence of an acid co-catalyst (e.g., p-toluenesulfonic acid), can afford products with high enantiomeric excess (up to 90% ee). dicp.ac.cn The reaction is typically performed under high hydrogen pressure in a mixed solvent system. dicp.ac.cn
Table 2: Optimization of Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor
| Catalyst | Chiral Ligand | Acid Additive | Solvent | H₂ Pressure (psi) | Temperature (°C) | ee (%) |
| Pd(OCOCF₃)₂ | (R)-BINAP | TsOH·H₂O | DCM | 1000 | 80 | 85 |
| Pd(OCOCF₃)₂ | (R)-TolBINAP | TsOH·H₂O | DCM/Benzene | 1000 | 80 | 90 |
| Pd(OCOCF₃)₂ | (R)-TolBINAP | L-CSA | DCM/Benzene | 1000 | 80 | 82 |
| Pd(OCOCF₃)₂ | (R)-TolBINAP | TFA | DCM/Benzene | 1000 | 80 | 75 |
Note: This table is based on data for the synthesis of chiral piperazin-2-ones from pyrazin-2-ol precursors. dicp.ac.cn
Chiral Auxiliary and Chiral Pool-Based Syntheses
Before the widespread adoption of asymmetric catalytic methods, the synthesis of chiral piperazin-2-ones relied heavily on classical "chiral pool" techniques and the use of chiral auxiliaries. nih.govdicp.ac.cn Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the desired heterocyclic core. nih.govdicp.ac.cn This approach embeds the stereochemistry from the starting material into the final product.
Methods involving chiral auxiliaries typically involve attaching a chiral molecule to an achiral substrate. This auxiliary then directs a subsequent stereoselective transformation, such as an alkylation, before being cleaved to yield the enantioenriched product. dicp.ac.cn While effective, these methods often require additional synthetic steps for the attachment and removal of the auxiliary group, making them less atom-economical compared to catalytic approaches. nih.govdicp.ac.cn These classical strategies, however, remain valuable and are still employed in various synthetic contexts. nih.govnih.gov
Strategic Introduction of the (3,5-Dimethylphenyl)methyl Substituent
Once the piperazin-2-one core is established, the next critical step is the regioselective installation of the (3,5-dimethylphenyl)methyl group onto the piperazine nitrogen.
Benzylic Functionalization and Linkage Strategies
The most direct method for introducing the (3,5-dimethylphenyl)methyl substituent at the N4 position of the piperazin-2-one ring is through nucleophilic substitution, specifically N-alkylation. nih.gov This reaction involves treating the piperazin-2-one, which has a secondary amine at the N4 position, with a suitable electrophile such as 3,5-dimethylbenzyl bromide or 3,5-dimethylbenzyl chloride.
The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield. This benzylic functionalization is a widely used and reliable strategy for creating the C-N bond that links the benzyl (B1604629) moiety to the piperazine core. rsc.orgorganic-chemistry.org
Regioselective Incorporation of Substituted Phenyl Moieties (e.g., Dimethylphenyl)
The regiochemical integrity of the final product depends on the purity of the starting materials, particularly the 3,5-disubstituted benzyl halide. The synthesis of this precursor must be controlled to avoid isomeric impurities. The dimethylphenyl moiety is typically installed using standard aromatic chemistry techniques where the regioselectivity is dictated by the directing effects of the substituents on the benzene ring.
For the synthesis of the broader class of N-aryl piperazines, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed. google.com While the target molecule features a benzyl group rather than a direct aryl linkage, the principles of regioselective synthesis of the substituted aromatic starting material remain paramount. google.com For instance, the synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine highlights methods to control the placement of dimethylphenyl groups in complex molecules. google.com Friedel-Crafts alkylation is another classic method used to introduce alkyl groups onto a phenyl ring, and modern variations offer high regioselectivity. acs.org Ensuring the synthesis of the 3,5-dimethylbenzyl halide precursor with high regiochemical purity is a critical step that precedes its linkage to the piperazine-2-one scaffold. nih.gov
Methodological Advancements and Reaction Condition Optimization for Enhanced Yield and Selectivity
Continuous efforts are being made to improve the synthesis of piperazin-2-one derivatives by optimizing reaction conditions to maximize yield and selectivity. dicp.ac.cnnih.gov Optimization involves the systematic variation of parameters such as catalyst, ligand, solvent, temperature, and additives. dicp.ac.cnresearchgate.net
As highlighted in the asymmetric hydrogenation section (2.2.2.2), a screening of different chiral ligands and acid additives can lead to significant improvements in enantioselectivity. dicp.ac.cn For example, switching from (R)-BINAP to (R)-TolBINAP increased the ee from 85% to 90% in one reported system. dicp.ac.cn Solvent choice is also critical; a mixture of dichloromethane and benzene was found to be superior to dichloromethane alone for the same transformation. dicp.ac.cn
Beyond traditional parameter screening, newer technologies are being applied to accelerate these reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of monosubstituted piperazines compared to conventional heating, often providing comparable yields and purity in a fraction of the time. nih.gov Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out sequentially in the same vessel, enhances efficiency by reducing the need for intermediate purification steps. acs.orgnih.gov These methodological advancements are crucial for making the synthesis of complex molecules like this compound more practical and scalable. nih.govnih.gov
Advanced Characterization Techniques for Structural Elucidation of 4 3,5 Dimethylphenyl Methyl Piperazin 2 One
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Chemical Environment and Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
For 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The 3,5-dimethylphenyl moiety would exhibit a singlet for the two equivalent methyl protons (around 2.2-2.3 ppm) and two aromatic signals—a singlet for the proton at the 4-position and a singlet for the two equivalent protons at the 2- and 6-positions. The benzylic methylene (B1212753) (CH₂) protons connecting the phenyl ring to the piperazinone nitrogen would appear as a singlet. The piperazin-2-one (B30754) ring contains an amide N-H proton, which would likely appear as a broad singlet, and three sets of methylene protons (at C3, C5, and C6), which would present as multiplets due to spin-spin coupling. mdpi.comnih.govrsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to show distinct signals for the carbonyl carbon (C2, ~165-170 ppm), the carbons of the piperazinone ring, the benzylic methylene carbon, and the carbons of the 3,5-dimethylphenyl group, including the two equivalent methyl carbons. lew.ro
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Piperazinone C=O | - | ~168.0 |
| Piperazinone N-H | Broad singlet | - |
| Piperazinone CH₂ (C3) | Multiplet | ~48.0 |
| Piperazinone CH₂ (C5) | Multiplet | ~52.0 |
| Piperazinone CH₂ (C6) | Multiplet | ~46.0 |
| Benzylic CH₂ | Singlet | ~61.0 |
| Aromatic C (quaternary, C1') | - | ~138.0 |
| Aromatic C (quaternary, C3'/C5') | - | ~137.5 |
| Aromatic CH (C2'/C6') | Singlet | ~129.0 |
| Aromatic CH (C4') | Singlet | ~126.0 |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govultraphysicalsciences.orgnih.gov
The FTIR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak corresponding to the amide carbonyl (C=O) stretching vibration should be observed around 1650-1680 cm⁻¹. The N-H stretching vibration of the amide group would appear as a band in the region of 3200-3400 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1600 and 1450 cm⁻¹. semanticscholar.org
Table 2: Expected Characteristic Vibrational Frequencies Note: Values are typical ranges for the specified functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (molecular formula C₁₃H₁₈N₂O), the molecular weight is 218.29 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 218. A prominent fragmentation pathway for benzylpiperazine derivatives is the cleavage of the benzylic C-N bond. xml-journal.netresearchgate.net This would result in the formation of a highly stable 3,5-dimethylbenzyl cation, which would be observed as a base peak at m/z 119. Other fragments would arise from the subsequent breakdown of the piperazin-2-one ring. researchgate.netnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments Note: Based on common fragmentation patterns of benzylpiperazine analogs.
| m/z Value | Proposed Fragment Identity |
|---|---|
| 218 | [M]⁺ (Molecular Ion) |
| 119 | [C₉H₁₁]⁺ (3,5-Dimethylbenzyl cation) |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores (light-absorbing groups). The primary chromophore in this compound is the 3,5-dimethylphenyl ring. The piperazin-2-one moiety itself does not significantly absorb UV light in the standard range. researchgate.net
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These absorptions are due to π→π* electronic transitions. One would anticipate a strong absorption band (the E2-band) around 210-220 nm and a weaker, fine-structured band (the B-band) around 260-270 nm. researchgate.netspectrabase.com
Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) Note: Values are typical for substituted benzene chromophores.
| Electronic Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π→π* (E2-band) | ~215 |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation
Single-crystal X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in a crystal lattice.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm its atomic connectivity and provide detailed geometric parameters. Based on studies of similar piperazine (B1678402) derivatives, the six-membered piperazin-2-one ring is expected to adopt a distorted chair or boat conformation. researchgate.netnih.gov The analysis would also reveal the orientation of the 3,5-dimethylbenzyl group relative to the piperazinone ring.
Table 5: Hypothetical Crystallographic Data Note: These parameters are representative values based on known crystal structures of similar heterocyclic compounds and are not experimental data for the title compound.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.5 |
| c (Å) | ~15.0 |
| β (°) | ~98.0 |
| V (ų) | ~1325 |
| Z (molecules/unit cell) | 4 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, SFC)
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. rdd.edu.iqacs.org
A reversed-phase HPLC (RP-HPLC) method would be suitable for determining the purity of this compound. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape. nih.govsielc.com Detection would likely be performed using a UV detector set to one of the absorption maxima of the phenyl ring (~268 nm).
If the compound were synthesized in a chiral, non-racemic form, chiral HPLC or Supercritical Fluid Chromatography (SFC) would be necessary to determine its enantiomeric excess (e.e.). This would involve using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks on the chromatogram.
Table 6: Representative HPLC Conditions for Purity Analysis Note: These are typical starting conditions for a compound of this nature.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Column Temperature | 25 °C |
Chemical Derivatization and Functionalization Strategies of the 4 3,5 Dimethylphenyl Methyl Piperazin 2 One Core
Modifications of the Piperazin-2-one (B30754) Ring System
The piperazin-2-one ring offers multiple sites for chemical modification, including the two nitrogen atoms (N-1 and N-4) and the three carbon atoms (C-3, C-5, and C-6). These positions can be functionalized to introduce new scaffolds, modulate stereochemistry, and enhance structural diversity.
Functionalization at Nitrogen Atoms (N-1, N-4) to Introduce New Scaffolds
The nitrogen atoms of the piperazin-2-one ring are key handles for introducing a wide range of substituents and for the construction of novel, more complex heterocyclic systems.
The secondary amine at the N-1 position is a primary site for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of functional groups. For instance, reaction with alkyl halides, tosylates, or mesylates in the presence of a base can yield N-1 alkylated derivatives. Similarly, acylation with acyl chlorides or acid anhydrides affords the corresponding amides. These reactions provide a straightforward means to append new pharmacophoric elements to the core scaffold.
Reductive amination is another powerful technique for N-1 functionalization. Reaction of the N-1 amine with aldehydes or ketones, followed by reduction with agents such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, can introduce a diverse array of substituted alkyl groups.
Furthermore, the N-1 nitrogen can serve as a nucleophile in Michael additions to α,β-unsaturated esters, nitriles, or ketones, leading to the formation of more complex side chains. The N-1 nitrogen can also participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate highly diverse and complex structures.
While the N-4 position is already substituted with the (3,5-dimethylphenyl)methyl group, it is important to consider its influence on the reactivity of the N-1 position. The steric bulk of the N-4 substituent may direct incoming electrophiles to the less hindered N-1 position.
Below is a table summarizing various N-1 functionalization strategies applicable to the 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one core, based on established methodologies for similar piperazin-2-one systems.
| Reaction Type | Reagents and Conditions | Resulting Scaffold/Functionality | Potential for Diversity |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3, Et3N), solvent (e.g., DMF, CH3CN) | N-1 alkylated piperazin-2-ones | High; depends on the diversity of the alkyl halide used. |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et3N), solvent (e.g., CH2Cl2) | N-1 acylated piperazin-2-ones | High; a wide variety of acylating agents are commercially available. |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., DCE) | N-1 substituted alkyl piperazin-2-ones | Very high; vast number of aldehydes and ketones are available. |
| Michael Addition | α,β-Unsaturated carbonyl or nitrile, base (e.g., Et3N), solvent (e.g., EtOH) | N-1 functionalized with a β-carbonyl or β-cyanoethyl group | Moderate; dependent on the availability of Michael acceptors. |
Functionalization at Carbon Atoms (C-3, C-5, C-6) for Stereochemical or Structural Diversity
Functionalization of the carbon atoms of the piperazin-2-one ring allows for the introduction of stereocenters and the exploration of three-dimensional chemical space.
The α-carbon to the carbonyl group (C-3) is amenable to deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be trapped with various electrophiles, such as alkyl halides, aldehydes, or Michael acceptors, to introduce substituents at the C-3 position. The stereochemical outcome of this functionalization can often be controlled by the choice of chiral auxiliaries or catalysts.
Direct C-H functionalization methods have emerged as powerful tools for the modification of heterocyclic systems. For the piperazin-2-one core, palladium-catalyzed C-H arylation or alkenylation at the C-5 and C-6 positions could be envisioned, using appropriate directing groups. Photoredox catalysis also offers opportunities for the introduction of various functional groups at these positions under mild conditions.
The development of stereoselective and diastereoselective methods for the synthesis of substituted piperazin-2-ones is crucial for generating stereochemically defined libraries. Asymmetric synthesis starting from chiral building blocks, such as α-amino acids, can provide enantiomerically pure piperazin-2-ones with defined stereochemistry at the C-3 and C-6 positions. Subsequent functionalization can then be performed to further elaborate the scaffold.
The following table outlines potential strategies for the functionalization of the carbon atoms of the this compound ring.
| Position | Reaction Type | Reagents and Conditions | Resulting Modification | Stereochemical Control |
| C-3 | Enolate Alkylation | Strong base (e.g., LDA), electrophile (e.g., alkyl halide) | Introduction of alkyl, benzyl (B1604629), or other electrophilic groups. | Can be achieved with chiral auxiliaries or phase-transfer catalysts. |
| C-5/C-6 | C-H Functionalization | Transition metal catalyst (e.g., Pd), oxidant, coupling partner | Introduction of aryl, vinyl, or other groups. | Can be challenging; may require directing groups or specific catalysts. |
| C-3, C-5, C-6 | Asymmetric Synthesis | Chiral starting materials (e.g., amino acids), cyclization | Construction of the piperazin-2-one ring with predefined stereocenters. | High; determined by the chirality of the starting materials. |
Synthetic Transformations of the (3,5-Dimethylphenyl)methyl Moiety
The (3,5-dimethylphenyl)methyl group offers another avenue for structural diversification. Both the benzylic methylene (B1212753) group and the aromatic ring can be subjected to various synthetic transformations.
Examination of Substituent Effects (e.g., electronic, steric) on Reactivity and Selectivity
The two methyl groups on the phenyl ring have a significant impact on the reactivity and selectivity of further transformations. Electronically, the methyl groups are weakly electron-donating through an inductive effect, which can influence the rates of electrophilic aromatic substitution reactions. Sterically, the presence of these groups at the meta positions to the benzyl substituent directs incoming electrophiles to the ortho and para positions of the benzyl group.
In reactions involving the benzylic methylene group, the steric hindrance from the ortho-methyl groups is minimal, allowing for reactions such as oxidation or substitution to proceed. However, the electronic effects of the methyl groups can influence the stability of any intermediates formed at the benzylic position.
Further Functionalization of the Phenyl Ring (e.g., halogenation, amination, other alkylations, hydroxylation)
The phenyl ring of the (3,5-dimethylphenyl)methyl moiety is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the benzyl group and the two methyl groups) will govern the regioselectivity of these reactions. The benzyl group is an ortho-, para-director, as are the methyl groups. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the benzyl group and ortho to the methyl groups.
Halogenation: Bromination or chlorination can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring, which can subsequently be reduced to an amino group.
Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl3) can introduce additional alkyl or acyl groups.
Hydroxylation: Direct hydroxylation of the aromatic ring can be challenging, but indirect methods, such as conversion of an amino group to a hydroxyl group via a diazonium salt, can be employed.
These transformations allow for the introduction of a wide range of functional groups onto the aromatic ring, significantly increasing the structural diversity of the core scaffold.
Strategies for Generating Diverse Molecular Libraries based on the Core Scaffold
The this compound core is an excellent scaffold for the construction of diverse molecular libraries for high-throughput screening. Both solid-phase and solution-phase combinatorial synthesis strategies can be employed.
In a solid-phase approach, the piperazin-2-one core can be attached to a solid support, typically through the N-1 position. This allows for the use of excess reagents and simplified purification by filtration and washing. A variety of building blocks can then be introduced at different positions of the scaffold in a parallel or split-and-pool fashion to generate a large number of discrete compounds.
Solution-phase library synthesis can also be utilized, often employing purification techniques such as liquid-liquid extraction or solid-phase extraction to isolate the desired products. Multicomponent reactions are particularly well-suited for solution-phase library synthesis as they can rapidly generate complexity from simple starting materials in a single step.
A diversity-oriented synthesis (DOS) approach can be employed to generate libraries of compounds with high skeletal diversity. This involves the use of a common intermediate derived from the this compound core, which is then subjected to a series of branching reaction pathways to generate a variety of different heterocyclic scaffolds.
The following table provides an overview of strategies for generating molecular libraries based on the core scaffold.
| Strategy | Description | Advantages | Challenges |
| Solid-Phase Synthesis | The core scaffold is attached to a solid support, and subsequent reactions are performed in a stepwise manner. | Simplified purification, amenable to automation, allows for the use of excess reagents. | Requires the development of a suitable linker strategy, reaction monitoring can be difficult. |
| Solution-Phase Parallel Synthesis | Reactions are carried out in individual wells of a microtiter plate, followed by parallel purification. | Faster reaction optimization, allows for a wider range of reaction conditions. | Purification can be more challenging and time-consuming. |
| Diversity-Oriented Synthesis (DOS) | A common intermediate is transformed into a variety of different scaffolds through branching reaction pathways. | Generates libraries with high skeletal diversity, explores novel chemical space. | Requires careful planning of synthetic routes, can be synthetically challenging. |
Advanced Synthetic Applications of Piperazin 2 One Derivatives in Organic Chemistry
Utilization as Key Building Blocks in the Synthesis of Complex Organic Molecules
While extensive research details the general use of piperazin-2-one (B30754) derivatives as foundational units in the synthesis of more complex structures, specific documented applications of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one as a key building block are not widely reported in publicly available scientific literature. The inherent structural features of this molecule, such as the secondary amine within the heterocycle and the activated carbonyl group, theoretically permit its use in a variety of condensation and coupling reactions.
The N-benzyl-type protecting group, specifically the 3,5-dimethylbenzyl group, is stable under many reaction conditions, yet can be cleaved when necessary, making the N-4 position available for further functionalization. This positions the compound as a potential precursor for elaborately substituted piperazine-containing molecules. For instance, it could theoretically serve as a core scaffold onto which other functionalities are added at the C-3, C-5, or C-6 positions of the piperazinone ring, leading to diverse molecular architectures. However, specific examples of its incorporation into larger, complex natural products or pharmaceutical agents remain to be detailed in peer-reviewed studies.
Contributions to Methodological Developments in Heterocyclic Synthesis
The synthesis of the piperazin-2-one core itself has been the subject of considerable methodological development. Modern strategies often involve cascade reactions, one-pot procedures, and asymmetric catalysis to afford substituted piperazinones with high efficiency and stereocontrol. These methods provide facile access to a wide range of derivatives, allowing for structural diversity.
For example, a general and efficient one-pot catalytic synthesis for 3-aryl/alkyl piperazin-2-ones has been developed that proceeds via a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization. While these advancements apply to the broader class of piperazin-2-ones, specific studies highlighting the role or synthesis of This compound in pioneering new synthetic routes for heterocycles are not prominently featured in the current body of literature. The unique steric hindrance provided by the 3,5-dimethylphenyl group could potentially influence the stereochemical outcome of reactions, a subject that warrants further investigation to establish its contribution to methodological advancements.
Innovation in Reaction Sequences and Catalytic Systems for Efficient Chemical Transformations
Innovations in synthetic organic chemistry often focus on the development of novel reaction sequences and efficient catalytic systems to construct and modify heterocyclic compounds. The piperazine (B1678402) and piperazin-2-one motifs are frequently used as test substrates or key components in the development of new catalytic transformations, such as C-H activation, cross-coupling reactions, and asymmetric hydrogenations.
The structure of This compound contains several reactive sites amenable to catalytic functionalization. The methylene (B1212753) bridge and the carbons of the heterocyclic ring could be targets for late-stage functionalization, enabling the rapid generation of analogues. Despite this potential, specific research detailing the use of this compound to drive innovation in catalytic systems or novel reaction sequences is not currently available. The development of catalysts that could selectively functionalize this substrate in the presence of its various functional groups would represent a significant advance in synthetic methodology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(3,5-dimethylphenyl)methyl]piperazin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of piperazinone derivatives typically involves multi-step protocols, such as nucleophilic substitution, cyclization, or coupling reactions. For example, analogous compounds (e.g., substituted piperazine-phenyl hybrids) are synthesized via alkylation of piperazine intermediates with halogenated aromatic precursors under reflux conditions in aprotic solvents like acetonitrile or DMF . Yield optimization (46–90%) depends on temperature control, stoichiometric ratios, and purification techniques such as column chromatography or recrystallization. Impurity profiles (e.g., unreacted intermediates) should be monitored using HPLC or LC-MS .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and piperazinone carbonyl signals (δ ~165–170 ppm) confirm regiochemistry.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .
- Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from rotational isomerism or residual solvents, necessitating repeated measurements under controlled conditions .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Kinase or protease activity assays (e.g., fluorescence-based) to assess binding affinity.
- Cellular cytotoxicity : MTT or ATP-luciferase assays in cancer/primary cell lines.
- Solubility/stability : Kinetic solubility in PBS or simulated biological fluids (e.g., SGF) at 37°C .
- Negative controls (e.g., DMSO vehicle) and triplicate measurements are critical to minimize false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for piperazinone derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Compound stability : Degradation under assay conditions (e.g., oxidation of the piperazinone ring).
- Statistical rigor : Use of ANOVA with post-hoc tests to validate significance thresholds (p < 0.01) .
- Meta-analyses of published IC₅₀ values and orthogonal assays (e.g., SPR vs. fluorescence polarization) are recommended .
Q. What strategies optimize the pharmacokinetic profile of this compound analogs?
- Methodological Answer : Key approaches include:
- Prodrug design : Esterification of the piperazinone carbonyl to enhance membrane permeability.
- SAR studies : Introducing electron-withdrawing groups (e.g., -CF₃) on the aryl ring to modulate metabolic stability.
- LogP optimization : Balancing hydrophobicity (e.g., ClogP 2–4) via substituent tuning to improve bioavailability .
- In vivo PK studies in rodent models (plasma t₁/₂, AUC) validate computational predictions .
Q. How do computational models predict the binding mode of this compound to therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to:
- Identify key interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic pockets).
- Prioritize analogs with improved binding energy scores (ΔG ≤ -8 kcal/mol).
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Scale-up hurdles include:
- Purification : Transition from column chromatography to recrystallization or fractional distillation.
- Byproduct formation : Mitigated via real-time monitoring (e.g., in situ IR spectroscopy).
- Regulatory compliance : Documentation of impurity thresholds (e.g., ICH Q3A guidelines) and batch-to-batch consistency .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer : Solubility varies due to:
- pH-dependent ionization : Piperazinone’s pKa (~7.5) affects solubility in buffered vs. unbuffered media.
- Cosolvent effects : Use of DMSO or PEG-400 in stock solutions may artificially inflate solubility.
- Standardized protocols (e.g., shake-flask method at 25°C) and PXRD analysis of precipitated solids improve reproducibility .
Tables for Key Data
Table 1 : Representative Yields and Characterization Data for Analogous Piperazinone Derivatives
| Compound ID | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR δ) | Reference |
|---|---|---|---|---|
| 11 | 90 | 106.3 | 7.2 (s, 2H, Ar-H) | |
| 10l | 93.4 | N/A | 498.2 [M+H]⁺ (HRMS) |
Table 2 : Common Impurities in Piperazinone Synthesis
| Impurity Type | Source | Detection Method | Mitigation Strategy |
|---|---|---|---|
| Unreacted SM | Incomplete alkylation | HPLC (RT = 4.2 min) | Extended reaction time |
| Oxidized byproduct | Air exposure during synthesis | LC-MS (m/z +16) | Nitrogen atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
